Epossidi piperidinici

Epoxypiperidines are a class of cyclic ether compounds that contain an epoxide group (-O-O-) and a piperidine ring structure. These molecules exhibit unique reactivity due to the strained nature of the epoxide moiety, which can readily undergo ring-opening reactions under various conditions such as catalysis by acids or bases, heat, or specific functional groups.

Epoxypiperidines find applications in diverse areas within organic synthesis and pharmaceuticals. Their structural flexibility allows for facile modification, enabling their use as precursors to a wide array of valuable compounds including bioactive molecules, materials science intermediates, and potential drug candidates. The epoxide group can be targeted for selective functionalization at various positions on the piperidine ring, thereby facilitating the introduction of specific functionalities that are crucial for medicinal chemistry or polymer synthesis.

These versatile reagents have also garnered interest in polymer science due to their ability to form covalent bonds under controlled conditions, leading to the development of smart materials with tunable properties. Additionally, epoxypiperidines play a significant role in the field of asymmetric catalysis, where they can serve as chiral building blocks or reaction intermediates.

Overall, epoxypiperidines represent an intriguing class of compounds with broad utility in both academic and industrial settings, owing to their unique chemical reactivity and structural diversity.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

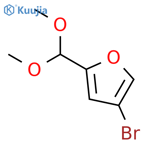

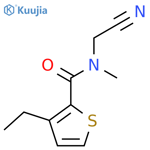

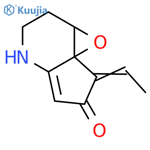

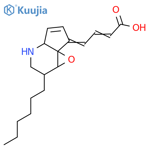

|

dihydroabikoviromycin | 38704-36-8 | C10H13NO |

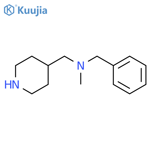

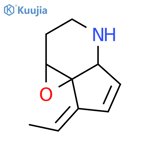

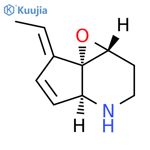

|

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one | 956710-49-9 | C5H7NO2 |

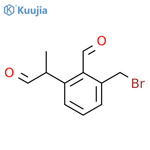

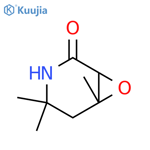

|

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one, 4,4,6-trimethyl- | 494225-19-3 | C8H13NO2 |

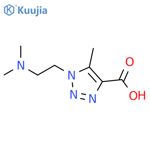

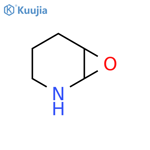

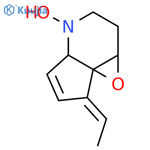

|

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate | 286-25-9 | C5H9NO |

|

Streptazone B1; 4ξ,4aξ-Epoxide | 301316-23-4 | C10H11NO2 |

|

Cyclopent[b]oxireno[c]pyridine,7-ethylidene-1a,2,3,4,4a,7-hexahydro-, (1aR,4aS,7E,7aS)- | 20421-29-8 | C10H13NO |

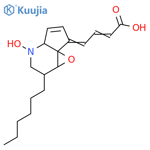

|

Cyclopent[b]oxireno[c]pyridine, 7-ethylidene-1a,2,3,4,4a,7-hexahydro-4-hydroxy- | 109292-19-5 | C10H13NO2 |

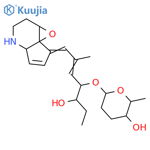

|

Hatomamicin; 1,7aξ-Dihydro | 118973-61-8 | C22H33NO5 |

|

Camporidine A | 2361051-45-6 | C18H25NO3 |

|

Camporidine A; N-Hydroxy | 2361051-46-7 | C18H25NO4 |

Letteratura correlata

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

4. Book reviews

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

Fornitori consigliati

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati